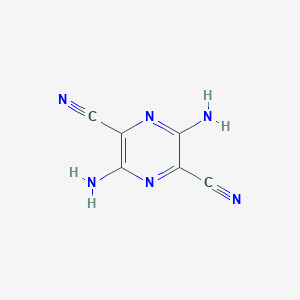

3,6-Diaminopyrazine-2,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Diaminopyrazine-2,5-dicarbonitrile: is an organic compound with the molecular formula C6H4N6 . It is a derivative of pyrazine, featuring two amino groups and two cyano groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminopyrazine-2,5-dicarbonitrile typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using the same principles as laboratory synthesis, with adjustments to reaction conditions and purification processes to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Diaminopyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the cyano groups to other functional groups.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the amino or cyano groups .

Aplicaciones Científicas De Investigación

Chemistry: 3,6-Diaminopyrazine-2,5-dicarbonitrile is used as a building block in organic synthesis. It is involved in the synthesis of complex organic molecules and materials with specific properties .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials .

Mecanismo De Acción

The mechanism of action of 3,6-Diaminopyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparación Con Compuestos Similares

- 5,6-Diaminopyrazine-2,3-dicarbonitrile

- 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate

- 2,5-Pyrazinedicarbonitrile, 3,6-diamino-

Uniqueness: 3,6-Diaminopyrazine-2,5-dicarbonitrile is unique due to its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Actividad Biológica

3,6-Diaminopyrazine-2,5-dicarbonitrile (DAPDC) is a significant compound in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and synthesis methods.

Molecular Structure

- Chemical Formula : C6H6N4

- Molecular Weight : 150.14 g/mol

- Functional Groups : The compound features two amine groups and two cyano groups, contributing to its reactivity and biological activity.

Synthesis Methods

DAPDC can be synthesized through various chemical reactions, including:

- Cyclization Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.

- Nucleophilic Substitution : The amine groups can engage in nucleophilic substitutions to form derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that DAPDC exhibits significant antimicrobial activity against a range of pathogens. Studies have shown:

- Effective inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

- Potential applications in developing new antibiotics due to its unique mechanism of action.

Anticancer Activity

DAPDC has been investigated for its anticancer properties, with findings suggesting:

- Cytotoxic effects on various cancer cell lines, including glioblastoma, breast, and lung cancers.

- The compound demonstrated enhanced cytotoxicity when used in combination with established chemotherapy agents, indicating potential for synergistic effects in cancer treatment .

The mechanisms through which DAPDC exerts its biological effects include:

- Inhibition of Key Enzymes : DAPDC may interact with specific enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that DAPDC can trigger apoptosis in cancer cells through intrinsic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the effect of DAPDC on glioblastoma cells. Results showed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Combination Therapy : When combined with small molecule inhibitors targeting tyrosine kinases, DAPDC exhibited significantly enhanced cytotoxicity .

Case Study 2: Antimicrobial Activity

In a comparative analysis against standard antibiotics:

- DAPDC displayed comparable or superior activity against certain bacterial strains.

- The compound's unique structure allows it to penetrate bacterial membranes effectively.

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization | Reaction under acidic conditions | 75 |

| Nucleophilic Substitution | Substitution involving amine groups | 80 |

Propiedades

IUPAC Name |

3,6-diaminopyrazine-2,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h(H2,10,11)(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDBCICANXNQOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455319 |

Source

|

| Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133940-72-4 |

Source

|

| Record name | 2,5-Pyrazinedicarbonitrile, 3,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.